(3S)-3-[(2S)-2-[[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-[(2S)-2-[[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, a chlorobenzoyl group, and a pyrrolidinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(2S)-2-[[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the 4-amino-3-chlorobenzoyl precursor, followed by its coupling with a dimethylbutanoyl derivative. The final steps involve the introduction of the pyrrolidinyl group and the formation of the oxobutanoic acid moiety. Reaction conditions such as temperature, pH, and the use of catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process. Purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-[(2S)-2-[[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse compounds.
Scientific Research Applications
(3S)-3-[(2S)-2-[[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (3S)-3-[(2S)-2-[[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-[(2S)-2-[[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H29ClN4O6 |
---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
(3S)-3-[(2S)-2-[[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H29ClN4O6/c1-22(2,3)18(25-19(31)12-6-7-15(24)14(23)9-12)21(33)26-20(32)16-5-4-8-27(16)13(11-28)10-17(29)30/h6-7,9,11,13,16,18H,4-5,8,10,24H2,1-3H3,(H,25,31)(H,29,30)(H,26,32,33)/t13-,16-,18+/m0/s1 |
InChI Key |
UKESAKWNEORFKJ-QANKJYHBSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NC(=O)[C@@H]1CCCN1[C@@H](CC(=O)O)C=O)NC(=O)C2=CC(=C(C=C2)N)Cl |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(=O)C1CCCN1C(CC(=O)O)C=O)NC(=O)C2=CC(=C(C=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.